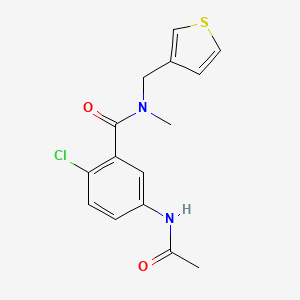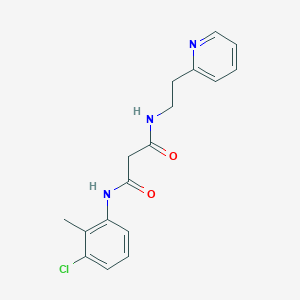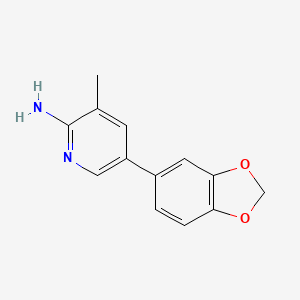![molecular formula C19H21N3 B5907217 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the regulation of cellular processes through the binding of the sigma-1 receptor. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-A activity, the binding to the sigma-1 receptor, and the modulation of neurotransmitter levels. This compound has also been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole in lab experiments is its ability to selectively inhibit MAO-A activity, which allows researchers to study the effects of altered neurotransmitter levels on behavior and cognition. However, one limitation of using this compound is its relatively low potency compared to other MAO-A inhibitors, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. One area of interest is the development of more potent MAO-A inhibitors based on the structure of this compound. Another area of interest is the investigation of the sigma-1 receptor as a potential target for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole involves the reaction of 1-methyl-1H-indole with 2-pyridin-2-ylpyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that this compound has the ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This suggests that this compound may have antidepressant and anxiolytic effects.
Another study found that this compound has the ability to bind to the sigma-1 receptor, which is involved in the regulation of cellular processes such as calcium signaling and protein synthesis. This suggests that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)

![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
